molecular formula C7H7NOS B7829449 Cyclopropyl(thiazol-2-yl)methanone

Cyclopropyl(thiazol-2-yl)methanone

Cat. No.: B7829449
M. Wt: 153.20 g/mol
InChI Key: YYMBZOWJTPNROU-UHFFFAOYSA-N
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Description

Cyclopropyl(thiazol-2-yl)methanone is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(thiazol-2-yl)methanone can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of cyclopropylamine with thiazole-2-carboxylic acid chloride under controlled conditions.

  • Cyclization Reactions: Another approach is the cyclization of cyclopropyl-substituted thiazole derivatives using appropriate catalysts and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(thiazol-2-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution Reactions: Substitution reactions involving the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

Cyclopropyl(thiazol-2-yl)methanone has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclopropyl(thiazol-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Cyclopropyl(thiazol-2-yl)methanone is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Thiazole derivatives: Other thiazole derivatives with different substituents.

  • Cyclopropyl derivatives: Compounds containing cyclopropyl groups attached to different heterocyclic rings.

These compounds may have similar biological activities but differ in their chemical properties and applications.

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Properties

IUPAC Name

cyclopropyl(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-6(5-1-2-5)7-8-3-4-10-7/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMBZOWJTPNROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of cyclopropyl(thiazol-2-yl)methanol (327 mg, 2.1 mmol) and MnO2 (1.0 g, 11 mmol) in DCM (10 mL) was stirred at rt for 2 days. The mixture was diluted with DCM, filtered through a cake of Celite and the filtrate was concentrated to give the title compound as a colourless oil (278 mg, 86%). The product used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.93 (d, J=3.0 Hz, 1H), 7.61 (d, J=3.0 Hz, 1H), 3.05-3.22 (m, 1H), 1.16-1.30 (m, 2H), 0.98-1.11 (m, 2H); MS ESI 154.0 [M+M]+, calcd for [C7H7NOS+H]+ 154.0.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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